molecular formula C9H10ClNO B11911513 (S)-2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride

(S)-2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride

Cat. No.: B11911513
M. Wt: 183.63 g/mol
InChI Key: AORFTSYQWUGEFL-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is known for its unique structure, which includes an indanone core with an amino group, making it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2,3-dihydro-1H-inden-1-one.

    Amination: The indanone is then subjected to amination using an appropriate amine source under controlled conditions to introduce the amino group at the 2-position.

    Chirality Induction: The chiral center is introduced using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters precisely.

    Purification: Employing techniques such as crystallization, filtration, and chromatography to purify the final product.

    Quality Control: Implementing stringent quality control measures to ensure the consistency and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or oximes.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions include imines, oximes, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

(S)-2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include modulation of enzyme activity, alteration of receptor binding, or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride: The enantiomer of the compound with different stereochemistry.

    2-Aminoindan hydrochloride: A structurally similar compound with a different substitution pattern.

    2-Amino-1-indanone hydrochloride: Another related compound with variations in the functional groups.

Uniqueness

(S)-2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its ability to act as a chiral building block in asymmetric synthesis makes it valuable in the development of enantiomerically pure pharmaceuticals and other biologically active compounds.

Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

(2S)-2-amino-2,3-dihydroinden-1-one;hydrochloride

InChI

InChI=1S/C9H9NO.ClH/c10-8-5-6-3-1-2-4-7(6)9(8)11;/h1-4,8H,5,10H2;1H/t8-;/m0./s1

InChI Key

AORFTSYQWUGEFL-QRPNPIFTSA-N

Isomeric SMILES

C1[C@@H](C(=O)C2=CC=CC=C21)N.Cl

Canonical SMILES

C1C(C(=O)C2=CC=CC=C21)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.